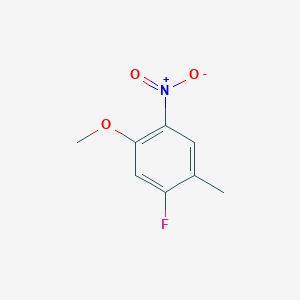

1-氟-5-甲氧基-2-甲基-4-硝基苯

描述

The compound 1-Fluoro-5-methoxy-2-methyl-4-nitrobenzene, while not directly studied in the provided papers, is structurally related to several compounds that have been investigated. These studies provide insights into the reactivity and properties of nitrobenzene derivatives with various substituents, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of nitrobenzene derivatives is well-documented. For instance, 1-Fluoro-2,5-dimethoxy-4-nitrobenzene was synthesized with a high yield of 90% by reacting 2-fluoro-1,4-dimethoxybenzene with nitric acid . This suggests that a similar synthetic approach could potentially be applied to synthesize 1-Fluoro-5-methoxy-2-methyl-4-nitrobenzene, with modifications to introduce the methyl group at the appropriate position.

Molecular Structure Analysis

The molecular structure of nitrobenzene derivatives is often characterized by techniques such as X-ray crystallography, NMR, EI-MS, and FT-IR . For example, the structure of 2-Fluoro-N-(4-methoxyphenyl)benzamide was elucidated, showing the orientation of the substituents and the planarity of certain fragments . These techniques could be used to analyze the molecular structure of 1-Fluoro-5-methoxy-2-methyl-4-nitrobenzene to determine its conformation and electronic distribution.

Chemical Reactions Analysis

The reactivity of nitrobenzene derivatives in substitution reactions is influenced by the nature of the substituents and the reaction conditions. The SNAr reaction is a common pathway for these compounds, as seen in the reactions of various dihalogenonitrobenzenes with nucleophiles like thiophenoxide and methoxide anions . The meta substitution with respect to the activating nitro group is particularly relevant for understanding the reactivity of 1-Fluoro-5-methoxy-2-methyl-4-nitrobenzene, as it may undergo similar nucleophilic aromatic substitution reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of nitrobenzene derivatives can be inferred from related compounds. For instance, the crystal structure analysis of 2-Fluoro-N-(4-methoxyphenyl)benzamide provides information on intermolecular interactions such as hydrogen bonding and weak C-H...O and C-H...F interactions . These interactions are crucial for understanding the compound's solubility, melting point, and other physical properties. Additionally, the electronic effects of the nitro, fluoro, and methoxy groups on the benzene ring influence the chemical reactivity and stability of these compounds.

科学研究应用

合成和结构分析

已合成并使用各种技术进行分析1-氟-5-甲氧基-2-甲基-4-硝基苯。例如,Sweeney、McArdle和Aldabbagh(2018)报道了类似化合物1-氟-2,5-二甲氧基-4-硝基苯的合成,并通过X射线晶体学、NMR、元素分析、EI-MS和FT-IR进行了结构确认(Sweeney, McArdle, & Aldabbagh, 2018)。

反应动力学和机理

与1-氟-5-甲氧基-2-甲基-4-硝基苯相关的化合物的反应性已得到广泛研究。Cima、Biggi和Pietra(1973)研究了氟硝基苯中氟取代反应的动力学,提供了对邻位:对位反应比和各种因素对这些反应的影响的见解(Cima, Biggi, & Pietra, 1973)。

分子动力学和计算研究

分子动力学和计算方法已用于研究氟硝基苯的性质。例如,Chen和Chieh(2002)对硝基化合物的内部旋转壁垒进行了密度泛函理论研究,包括与1-氟-5-甲氧基-2-甲基-4-硝基苯结构相关的1-氟-2-硝基苯(Chen & Chieh, 2002)。

衍生物和复杂分子的合成

使用氟硝基苯作为中间体或反应物合成复杂分子是另一个研究领域。例如,Xun和Qing-ping(2004)报道了从1-氯-4-氟-2-甲基苯合成1-烯基-6-氯-7-甲基-1,4-二氢喹啉-2,3-二酮,突出了氟硝基苯在合成NMDA受体拮抗剂中的实用性(Xun & Qing-ping, 2004)。

属性

IUPAC Name |

1-fluoro-5-methoxy-2-methyl-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO3/c1-5-3-7(10(11)12)8(13-2)4-6(5)9/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQNHPTUQNTUAJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1F)OC)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60594137 | |

| Record name | 1-Fluoro-5-methoxy-2-methyl-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60594137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Fluoro-5-methoxy-2-methyl-4-nitrobenzene | |

CAS RN |

314298-13-0 | |

| Record name | 1-Fluoro-5-methoxy-2-methyl-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60594137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-[3,4-Dihydro-1(2H)-quinolinyl]-3-pyridinamine](/img/structure/B1319970.png)

![N-(4-Aminophenyl)-2-[2-(tert-butyl)phenoxy]-acetamide](/img/structure/B1319972.png)